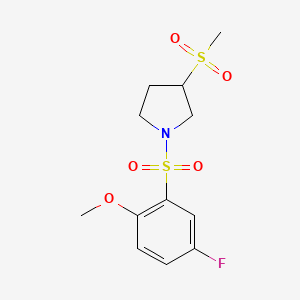

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-methylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO5S2/c1-19-11-4-3-9(13)7-12(11)21(17,18)14-6-5-10(8-14)20(2,15)16/h3-4,7,10H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQGSQCPURYLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 3-(methylsulfonyl)pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds related to this pyrrolidine derivative. The following table summarizes key findings from various research studies regarding its anticancer activity:

Anticonvulsant Properties

In addition to anticancer applications, this compound has been explored for its anticonvulsant properties. The following table presents findings from studies assessing its efficacy in seizure models:

| Study | Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|---|---|

| This compound | PTZ model | 18.4 | 170.2 | 9.2 | |

| Related thiazole derivatives | MES model | <20 | >200 | Not specified |

Case Studies and Research Findings

- Anticancer Activity in Human Cell Lines : A study evaluated the effects of this compound on various human cancer cell lines, demonstrating significant cytotoxicity against A549 and MCF-7 cells with IC50 values below 30 µM. The mechanism involved apoptosis induction via mitochondrial pathways .

- Anticonvulsant Efficacy : In animal models, the compound exhibited promising anticonvulsant activity with a favorable protection index compared to standard treatments, suggesting its potential as a therapeutic agent for epilepsy .

Mechanism of Action

The mechanism of action of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with analogous pyrrolidine, piperidine, and propanone derivatives bearing sulfonyl or related groups.

Table 1: Key Structural and Functional Comparisons

Research Findings and Inferences

Dual Sulfonyl Groups : The target compound’s dual sulfonyl groups likely increase polarity and aqueous solubility compared to single-sulfonyl analogs like 1-[(4-methylphenyl)sulfonyl]-2-[4-(methoxy)]pyrrolidine . This feature may enhance bioavailability in hydrophilic environments.

Fluorinated vs. Chlorinated Aromatic Rings : Replacing chlorine (as in ’s compound) with fluorine in the phenyl ring may improve metabolic stability and reduce off-target interactions due to fluorine’s smaller atomic radius and stronger electronegativity .

Conversely, piperidine derivatives may exhibit improved steric complementarity in rigid enzyme active sites .

Functional Group Impact: The methylsulfonyl group in the target compound and RS 39604 () could serve as hydrogen bond acceptors, critical for receptor binding. However, RS 39604’s propanone core diverges significantly, suggesting divergent pharmacological targets .

Physicochemical Properties

- Water Solubility : The pyrrolidine-2,5-dione derivative () exhibits a measured solubility of 38.3 µg/mL at pH 7.4, attributed to its polar dione and sulfonylpiperazine groups. The target compound’s dual sulfonyl groups may confer comparable or higher solubility .

- Molecular Weight : Piperidine derivatives () and the dione-containing compound () have higher molecular weights (>450 g/mol), while the target compound’s weight is likely lower due to its simpler substituents.

Biological Activity

The compound 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its efficacy against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting strong antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | L1210 | <0.01 | |

| Compound B | HCT-15 | 10-30 | |

| Compound C | MCF-7 | 1.9 |

The mechanism by which This compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation. The presence of a methoxy group on the phenyl ring is believed to enhance its interaction with target proteins, potentially leading to increased cytotoxicity .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications in the chemical structure significantly influence biological activity. For example, the introduction of fluorine at the 5-position of the phenyl ring enhances potency against specific cancer cell lines . The sulfonamide group is crucial for maintaining the compound's biological efficacy, as it is involved in key interactions with target proteins.

Study 1: Efficacy Against Colon Carcinoma

A study investigated the efficacy of similar sulfonamide derivatives against colon carcinoma cell lines (HCT-15). The results showed that compounds with a methoxy group displayed higher cytotoxicity compared to their unsubstituted counterparts, highlighting the importance of functional groups in enhancing biological activity .

Study 2: Comparison with Standard Anticancer Drugs

In comparative studies, This compound was evaluated against standard anticancer drugs like doxorubicin. The findings suggested that while doxorubicin has an IC50 of approximately 3.23 µg/mL against MCF-7 cells, certain derivatives exhibited lower IC50 values, indicating superior efficacy in some cases .

Q & A

Basic Questions

Q. What synthetic routes are recommended for 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of sulfonated pyrrolidine derivatives typically involves sequential sulfonation and protection/deprotection steps. For example, sulfonyl groups can be introduced via nucleophilic substitution or coupling reactions under controlled pH and temperature. Optimization of stoichiometry (e.g., sulfonyl chloride equivalents) and solvent polarity (e.g., DCM vs. THF) is critical to minimize side reactions. Statistical experimental design (DoE), such as factorial or response surface methodologies, can systematically optimize yield by analyzing variables like reaction time, temperature, and catalyst loading .

Q. What safety protocols and storage conditions are advised for handling this compound?

- Methodological Answer : Similar pyrrolidine derivatives require handling in a fume hood with PPE (gloves, lab coat, goggles) due to potential toxicity. Storage should be in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of sulfonyl groups. Stability studies for analogous compounds suggest monitoring for color changes or precipitation as indicators of degradation .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>19</sup>F NMR are critical for verifying molecular weight and substituent positions. HPLC with UV detection (e.g., at 254 nm) can assess purity, while differential scanning calorimetry (DSC) monitors thermal stability. For sulfonated analogs, ion chromatography may detect residual sulfonic acids .

Advanced Research Questions

Q. How can computational methods predict intermediates’ reactivity in multi-step synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can model transition states and predict regioselectivity during sulfonation. The ICReDD framework integrates reaction path searches with experimental feedback, enabling rapid identification of optimal conditions (e.g., solvent effects on activation energy). Machine learning models trained on sulfonyl-pyrrolidine reaction datasets further refine predictions .

Q. How to resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution) vs. static crystal structures. For fluorinated analogs, <sup>19</sup>F NMR coupling constants and X-ray crystallography (as in 5-(4-fluorobenzylidene) derivatives) provide complementary data. Refinement of NMR assignments using 2D techniques (COSY, NOESY) and density functional theory (DFT)-NMR chemical shift calculations can reconcile differences .

Q. What statistical approaches optimize reaction conditions for multi-step synthesis?

- Methodological Answer : DoE methods like Taguchi or Box-Behnken designs minimize experimental runs while maximizing data resolution. For example, a three-level factorial design can optimize temperature (60–100°C), catalyst concentration (1–5 mol%), and reaction time (12–24 h) for sulfonation steps. Response surface models then identify interactions between variables, reducing trial-and-error approaches .

Q. How do electronic effects of substituents (fluoro, methoxy) influence sulfonation reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., -F) deactivate aromatic rings, slowing electrophilic sulfonation but enhancing stability of intermediates. Methoxy groups (-OMe) act as ortho/para directors, influencing regioselectivity. Hammett σ constants and Fukui indices calculated via DFT quantify substituent effects, guiding solvent and catalyst selection for targeted functionalization .

Q. What decomposition pathways are observed under acidic/basic conditions, and how are they mitigated?

- Methodological Answer : Sulfonamide hydrolysis is a key degradation pathway, accelerated by extreme pH. Stability studies on analogs (e.g., 2-ethyl-2-(3-methoxyphenyl)pyrrolidine) suggest buffering reaction media near neutral pH (6–8) and using aprotic solvents (e.g., acetonitrile). Real-time monitoring via in-situ IR spectroscopy detects early degradation, enabling rapid adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.